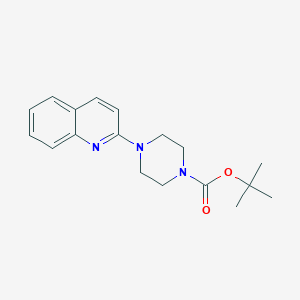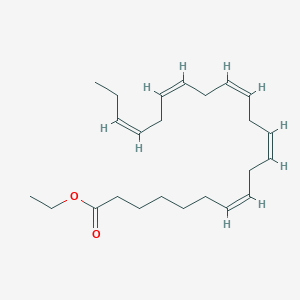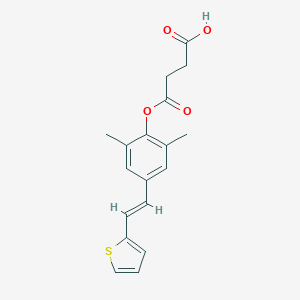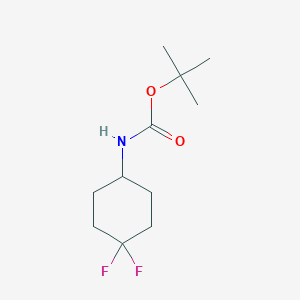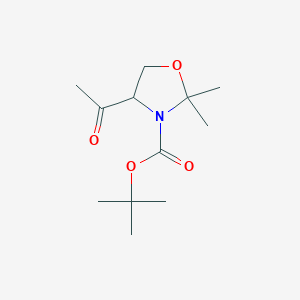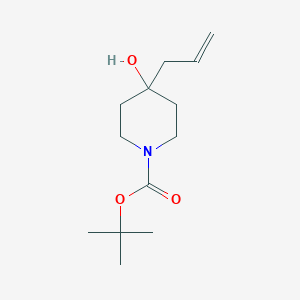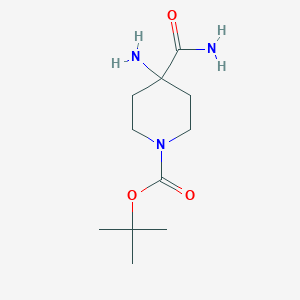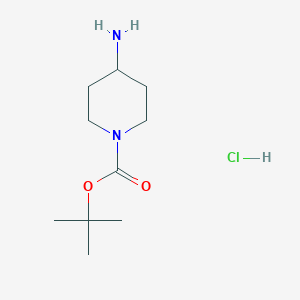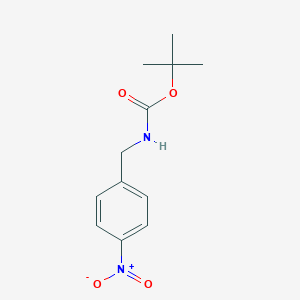
tert-ブチル 4-ニトロベンジルカルバメート
概要
説明
tert-Butyl 4-nitrobenzylcarbamate: is an organic compound with the molecular formula C12H16N2O4. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a nitrobenzyl group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .
科学的研究の応用
tert-Butyl 4-nitrobenzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ease of removal.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications
生化学分析
Biochemical Properties
Tert-Butyl 4-nitrobenzylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, tert-Butyl 4-nitrobenzylcarbamate can interact with proteases and other enzymes involved in protein degradation, leading to the inhibition of these processes . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .
Cellular Effects
Tert-Butyl 4-nitrobenzylcarbamate has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by modulating the activity of key signaling proteins and enzymes . This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, tert-Butyl 4-nitrobenzylcarbamate can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 4-nitrobenzylcarbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, forming stable complexes that prevent substrate binding and catalytic activity . Additionally, tert-Butyl 4-nitrobenzylcarbamate can interact with transcription factors and other regulatory proteins, leading to alterations in gene expression . These interactions can result in the inhibition or activation of specific cellular pathways, ultimately affecting cell function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-nitrobenzylcarbamate can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to heat or light . Over time, the degradation products of tert-Butyl 4-nitrobenzylcarbamate can accumulate and potentially affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-nitrobenzylcarbamate vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, tert-Butyl 4-nitrobenzylcarbamate can exhibit toxic effects, including cellular damage, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity increases sharply beyond a certain dosage, leading to pronounced biological effects .
Metabolic Pathways
Tert-Butyl 4-nitrobenzylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that are further processed and excreted . The metabolic pathways of tert-Butyl 4-nitrobenzylcarbamate can influence its biological activity and toxicity, as the metabolites may have different properties and effects compared to the parent compound .
Transport and Distribution
Within cells and tissues, tert-Butyl 4-nitrobenzylcarbamate is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and distributed to various cellular compartments, where it can exert its biological effects . The localization and accumulation of tert-Butyl 4-nitrobenzylcarbamate within cells can influence its activity and function, as it may target specific organelles or cellular structures .
Subcellular Localization
The subcellular localization of tert-Butyl 4-nitrobenzylcarbamate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other cellular structures, where it can interact with biomolecules and affect cellular processes . The subcellular distribution of tert-Butyl 4-nitrobenzylcarbamate can influence its activity and function, as it may preferentially target specific pathways or cellular components .
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 4-nitrobenzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of p-nitrobenzylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to ensure high yields .
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl 4-nitrobenzylcarbamate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: tert-Butyl 4-nitrobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed:
Substitution: Various substituted benzylcarbamates.
Reduction: 4-aminobenzylcarbamate.
Deprotection: 4-nitrobenzylamine.
作用機序
The mechanism of action of tert-butyl 4-nitrobenzylcarbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions and can be removed under acidic conditions to regenerate the free amine. The nitro group can undergo reduction to form an amine, which can participate in further chemical transformations .
類似化合物との比較
tert-Butyl carbamate: Similar protecting group for amines but lacks the nitrobenzyl group.
4-nitrobenzyl carbamate: Similar structure but without the tert-butyl group.
Benzyl carbamate: Lacks both the tert-butyl and nitro groups.
Uniqueness: tert-Butyl 4-nitrobenzylcarbamate is unique due to the presence of both the tert-butyl and nitrobenzyl groups, which provide distinct reactivity and stability. The combination of these groups allows for selective protection and deprotection of amines, making it a valuable compound in organic synthesis .
特性
IUPAC Name |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHDMOGWVRMCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442509 | |
| Record name | tert-Butyl 4-nitrobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-58-1 | |
| Record name | tert-Butyl 4-nitrobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


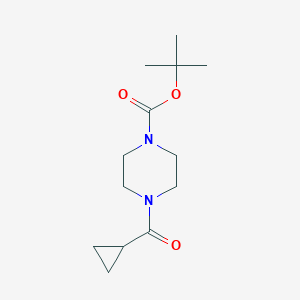
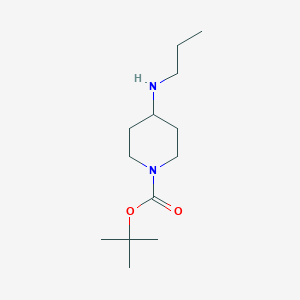
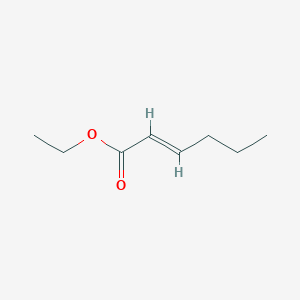

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)
